5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one
Description
5-Amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one (CAS: 1189749-74-3) is a heterocyclic compound featuring a pyrrolone core substituted with a 4-methylthiazolyl group and a 3-methoxypropyl side chain. Its molecular formula is C₁₂H₁₇N₃O₂S, with a molecular weight of 283.35 g/mol. The compound’s structure combines a five-membered pyrrolone ring (with an amino group at position 5 and a ketone at position 3) and a thiazole moiety (methyl-substituted at position 4). The 3-methoxypropyl chain enhances solubility and modulates steric interactions, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
5-imino-1-(3-methoxypropyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-7-18-12(14-8)10-9(16)6-15(11(10)13)4-3-5-17-2/h7,13,16H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSDQVTLIZDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the construction of the pyrrole ring
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Pyrrole Ring Construction: The pyrrole ring can be formed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The amino group and other functional groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. The presence of the thiazole ring in 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one suggests potential efficacy against various bacterial strains. Studies have shown that similar thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
1.2 Anticancer Potential
The compound's structural features may also contribute to anticancer activity. Thiazole derivatives have been reported to interact with cellular pathways involved in cancer proliferation and survival. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells, suggesting that 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one could be explored for its anticancer properties .
1.3 Antioxidant Properties
The antioxidant activity of related compounds has been extensively studied, with findings indicating that thiazole-containing compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases. The synthesis of derivatives from this compound may lead to new antioxidants with enhanced efficacy .
Biochemical Applications
2.1 Protein Interactions
Recent studies have focused on the interactions between small molecules like 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one and proteins in biological systems. Understanding these interactions can provide insights into drug design and the development of targeted therapies. For example, research has shown that similar compounds can bind effectively to serum albumin, influencing their pharmacokinetic properties .
2.2 Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes related to metabolic pathways. Enzyme inhibitors are vital in drug development as they can modulate biological processes linked to diseases such as diabetes and cancer. Investigating the inhibitory effects of 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one on key enzymes could reveal its therapeutic potential .
Material Science Applications
3.1 Synthesis of Novel Materials
The unique chemical structure of 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one opens avenues for synthesizing new materials with specific properties. Its incorporation into polymer matrices or as a ligand in coordination chemistry could lead to innovative materials with applications in electronics or catalysis .
3.2 Development of Sensors
Compounds with thiazole and pyrrole functionalities are being investigated for their potential use in sensor technology due to their electronic properties. The ability to modify these compounds could enhance their sensitivity and selectivity for detecting various analytes, including metal ions or biomolecules .
Mechanism of Action
The mechanism by which 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally or functionally related compounds from the literature. Key differences in substituents, synthesis, and biological activity are highlighted.
Table 1: Structural and Physicochemical Comparison
Structural Differentiation
- Pyrrolone vs. Pyrazole/Thiophene Cores : Unlike Compound 7b and 10 (thiophene/pyrimidine cores), the target compound’s pyrrolone-thiazole framework offers distinct electronic properties due to the ketone group and nitrogen-rich heterocycles. This may influence binding affinity in biological targets .
- Substituent Effects: The 3-methoxypropyl group distinguishes it from Example 76 (), which uses a morpholinomethylthiophene for enhanced polarity. The methylthiazole substituent contrasts with fipronil’s trifluoromethylphenyl group, which confers insecticidal activity but higher toxicity .
Research Implications and Gaps
- Structural Optimization : The methoxypropyl group warrants further study for pharmacokinetic improvements compared to bulkier substituents in Compound 7b or Example 74.
- Activity Screening: No biological data exists for the target compound; comparative studies with pyrazolo-pyrimidines () or kinase inhibitors () are needed.
Biological Activity
5-Amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₂S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 929839-75-8 |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the thiazole ring is significant as thiazole derivatives have been documented to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole-containing compounds. For instance, derivatives similar to 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL, demonstrating their potential as antibacterial agents .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Thiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Effects
In vitro studies conducted on cancer cell lines revealed that compounds structurally related to 5-amino-1-(3-methoxypropyl)-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one exhibited cytotoxic effects with IC50 values in the micromolar range. These findings suggest that such compounds may serve as lead candidates for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or the pyrrole moiety can significantly enhance their efficacy.
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiazole Ring | Increased antibacterial potency |
| Variation in Alkyl Chain Length | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
